

# Technical Guide: Spectroscopic Characterization of Butyl butyl(phenyl)carbamate

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## Compound of Interest

Compound Name: Butyl butyl(phenyl)carbamate

CAS No.: 7249-59-4

Cat. No.: B12801019

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## Molecular Identity & Structural Logic

- IUPAC Name: Butyl
  - butyl-
  - phenylcarbamate
- CAS Number: 7249-59-4[1]
- Molecular Formula:
- Molecular Weight: 249.35 g/mol
- Structural Core: A central carbamate linker (
  - ) connecting a lipophilic
  - butyl aniline moiety to an
  - butyl chain.

## Synthetic Context (Impurity & Origin)

Understanding the synthesis is critical for identifying specific spectral impurities. This compound is typically synthesized via two primary pathways:[2]

- Acylation: Reaction of  
-butylaniline with butyl chloroformate.
- Alkylation:  
-alkylation of butyl phenylcarbamate (Butyl carbanilate).

Key Impurities to Watch: Unreacted

-butylaniline (Amine N-H stretch), Butyl phenylcarbamate (Amide N-H stretch), or residual Butyl chloroformate.

## Infrared Spectroscopy (FT-IR)

The IR spectrum of **Butyl butyl(phenyl)carbamate** is distinct from its mono-substituted analogs due to the absence of the N-H stretching band.

Frequency ( )	Assignment	Mechanistic Insight
2960 - 2870	C-H Stretch (Aliphatic)	Strong absorption from the two butyl chains ( ).
3060 - 3030	C-H Stretch (Aromatic)	Weak intensity; diagnostic of the phenyl ring.
1700 - 1715	C=O Stretch (Carbamate)	The carbonyl is less shielded than in esters due to resonance with the nitrogen lone pair, but the tertiary nature ( -disubstituted) often shifts this slightly higher than secondary carbamates.
1595, 1495	C=C Ring Stretch	Characteristic "breathing" modes of the aromatic ring.
1360 - 1380	C-N Stretch	Strong band due to the character of the amide-like bond.
1220 - 1250	C-O-C Stretch	Asymmetric stretching of the ester linkage.
Absence	N-H Stretch	Critical Diagnostic: Lack of a band at 3300-3400 confirms the tertiary nitrogen structure.

## Nuclear Magnetic Resonance (NMR)

### <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>)

Note on Rotamers: Tertiary carbamates often exhibit restricted rotation around the

bond, leading to line broadening or dual peaks for the

-butyl and

-butyl groups at room temperature.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.35 - 7.42	Multiplet	2H	Ar-H (meta)	Typical aromatic AA'BB'C pattern.
7.25 - 7.32	Multiplet	3H	Ar-H (ortho/para)	Overlapping multiplets common in -alkyl anilines.
4.12	Triplet ( Hz)	2H	O-CH	Deshielded significantly by the electronegative oxygen of the ester.
3.68	Triplet ( Hz)	2H	N-CH	Deshielded by the nitrogen and phenyl ring, but upfield from the O-CH.
1.55 - 1.65	Multiplet	2H	O-CH -CH	-protons to the oxygen.
1.45 - 1.55	Multiplet	2H	N-CH -CH	-protons to the nitrogen.
1.28 - 1.40	Multiplet	4H	-CH -CH	Overlapping signals from both butyl chains.

0.92	Triplet	3H	O-Butyl CH	Terminal methyl group.
0.88	Triplet	3H	N-Butyl CH	Terminal methyl group (often overlapping).

## C NMR (125 MHz, CDCl<sub>3</sub>)

Shift ( , ppm)	Assignment	Notes
155.8	C=O	Carbamate carbonyl carbon.
142.5	Ar-C (Ipso)	Quaternary carbon attached to Nitrogen.
129.2	Ar-C (Meta)	
127.5	Ar-C (Ortho)	
126.8	Ar-C (Para)	
65.4	O-CH	Highly characteristic of butyl esters.
50.2	N-CH	Characteristic of -alkyl anilines.
30.8, 29.5	-CH -	Internal methylene carbons.
19.8, 19.2	-CH -	Methylene carbons adjacent to methyls.
13.8, 13.7	-CH	Terminal methyls.

## Mass Spectrometry (EI-MS)

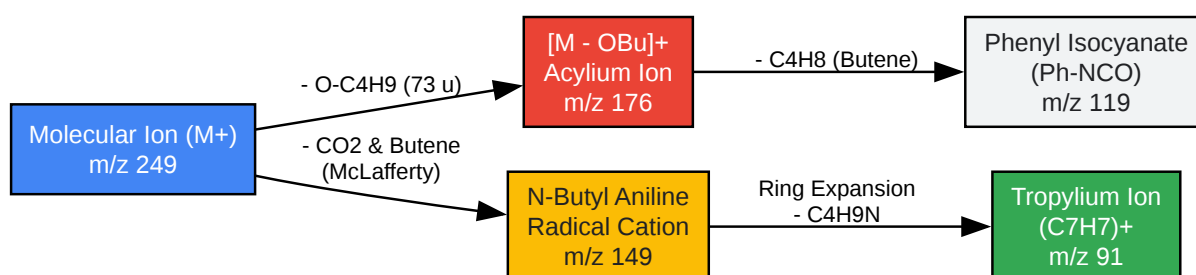
The fragmentation of **Butyl butyl(phenyl)carbamate** follows a distinct pathway driven by the stability of the nitrogen cation and the facile loss of the alkoxy group.

- Molecular Ion (  $m/z$  249 ):  $m/z$  249 (Weak to Moderate intensity).
- Base Peak: Often  $m/z$  148 (  $m/z$  148 (-butyl aniline cation) or  $m/z$  106 (  $m/z$  106 (-methylene aniline).

## Fragmentation Pathway Analysis

- -Cleavage / Loss of Alkoxy: The bond between the carbonyl carbon and the ether oxygen is labile. Cleavage yields the acylium ion  $m/z$  176.
- Decarboxylation: Loss of  $m/z$  44 from the carbamate core is a primary degradation pathway, often yielding the  $m/z$  149 (-butyl aniline radical cation (  $m/z$  149).
- McLafferty Rearrangement: The butyl chains allow for hydrogen transfer, leading to alkene elimination (butene).

## Visualizing the Fragmentation Logic

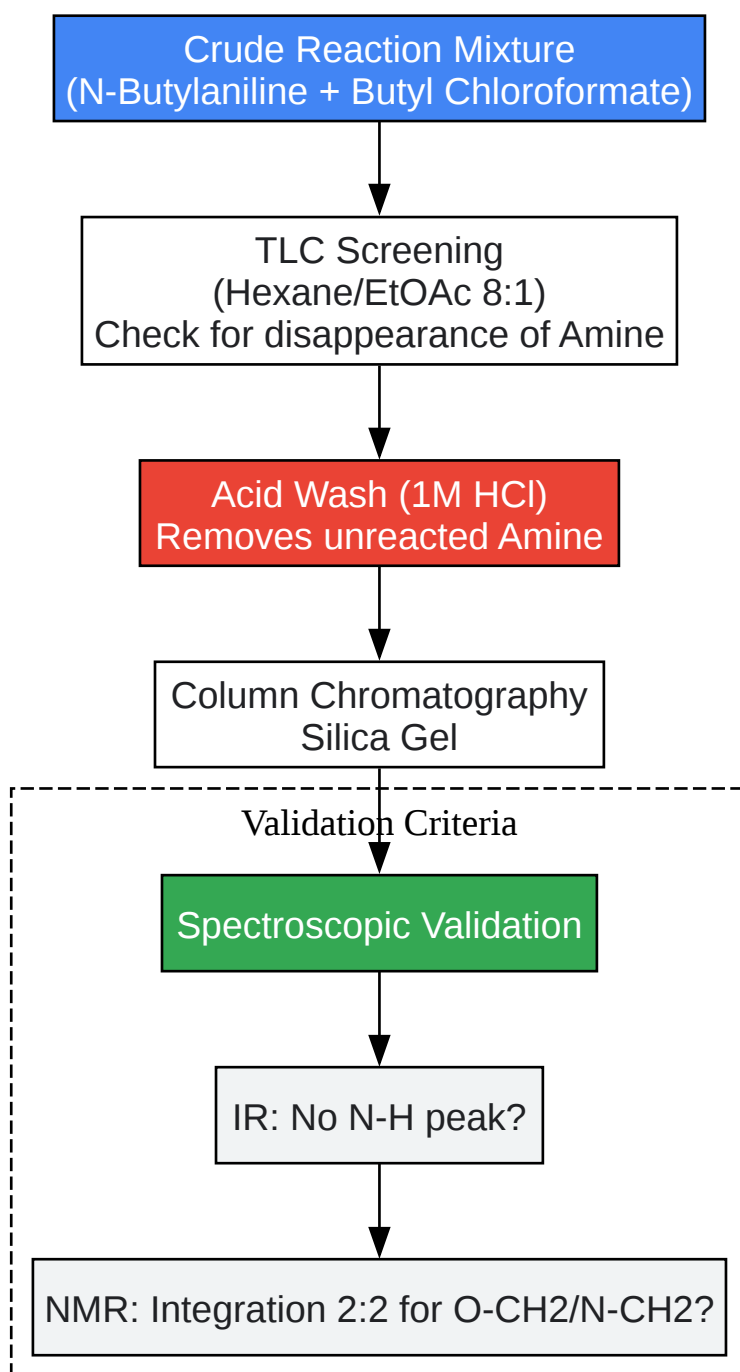


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Caption: Predicted fragmentation pathway for **Butyl butyl(phenyl)carbamate** under Electron Impact (EI) ionization.

## Experimental Workflow: Synthesis & Verification

To ensure the data above correlates with your sample, follow this verification workflow.



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Caption: Purification and validation workflow to isolate **Butyl butyl(phenyl)carbamate** from crude reaction mixtures.

## References

- PubChem Compound Summary. (2025). **Butyl butyl(phenyl)carbamate** (CID 245417). National Center for Biotechnology Information. [[Link](#)]
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- NIST Mass Spectrometry Data Center. (2023). N-Butyl-N-phenylcarbamate derivatives fragmentation patterns. NIST Chemistry WebBook, SRD 69. [[Link](#)]
- Organic Syntheses. (1951). n-Butyl Carbamate Synthesis Protocols. Org. Synth. 1951, 31, 13.

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## Sources

- [1. BUTYL BUTYL\(PHENYL\)CARBAMATE \[drugs.ncats.io\]](#)
- [2. CN101747234A - Method for synthesizing phenyl carbamate - Google Patents \[patents.google.com\]](#)
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